7-Bromo-4-(piperazin-1-yl)quinoline
Description
7-Bromo-4-(piperazin-1-yl)quinoline (C₁₃H₁₄BrN₃) is a halogenated quinoline derivative featuring a piperazine substituent at the 4-position and a bromine atom at the 7-position. Its structural attributes include:
- Molecular Formula: C₁₃H₁₄BrN₃
- SMILES: C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Br
- InChIKey: PTQFNLSRKXEDPB-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted CCS values range from 159.5 Ų ([M+H]⁺) to 164.6 Ų ([M+NH₄]⁺) .
While it shares a scaffold with antimalarial and anticancer agents, its specific biological activities remain understudied compared to analogs like 7-chloro derivatives.
Properties
IUPAC Name |
7-bromo-4-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQFNLSRKXEDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589210 | |
| Record name | 7-Bromo-4-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-44-0 | |
| Record name | 7-Bromo-4-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927800-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(piperazin-1-yl)quinoline typically involves the bromination of 4-(piperazin-1-yl)quinoline. One common method includes the reaction of 4-(piperazin-1-yl)quinoline with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield . The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups at the 7th position.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling Reactions: Biaryl or vinyl quinoline derivatives.
Scientific Research Applications
Antimalarial Activity
7-Bromo-4-(piperazin-1-yl)quinoline has been identified as a promising candidate in the fight against malaria. The compound exhibits notable antimalarial effects, attributed to its ability to target the blood stages of the Plasmodium parasite. Research indicates that derivatives of quinoline structures, including this compound, are capable of overcoming drug resistance associated with traditional antimalarials like chloroquine and mefloquine .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Studies have shown that it can act as an antagonist for metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against mGluR1, suggesting potential applications in treating conditions such as neuropathic pain and anxiety disorders .
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step processes that include halogenation and piperazine substitution. The following table summarizes various synthetic pathways and their yields:
| Synthesis Method | Yield (%) | Key Steps |
|---|---|---|
| Halogenation of quinoline | 70% | Bromination at the 7-position |
| Piperazine substitution | 65% | Reaction with piperazine under basic conditions |
| Alkylation with bromoalkanes | 60% | Introduction of alkyl chains for enhanced solubility |
These methods highlight the compound's versatility in structural modifications, which can lead to variations in biological activity.
Lead Compound Development
In a recent study, this compound was evaluated alongside other quinoline derivatives for their antimalarial properties. The compound was found to have a lower resistance index compared to existing antimalarials, making it a candidate for further development into a lead compound for new therapies .
In Vivo Efficacy Testing
Further investigations into the in vivo efficacy of this compound revealed its potential in animal models for neuropathic pain. In these studies, the compound demonstrated significant analgesic effects when administered orally, indicating its therapeutic promise in pain management .
Mechanism of Action
The mechanism of action of 7-Bromo-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom and the piperazine ring contribute to its binding affinity and selectivity towards these targets . The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues: Positional Halogen Variations
7-Chloro-4-(piperazin-1-yl)quinoline (3a)
- Structure : Chlorine at 7-position instead of bromine.
- Synthesis: Reacts 4,7-dichloroquinoline with piperazine in N-methyl-2-pyrrolidinone .
- Biological Activity :
- Crystallography : Forms hydrogen-bonded chains in the crystal lattice .
6-Bromo-4-(piperazin-1-yl)quinoline
- Structure : Bromine at 6-position.
- Properties : Same molecular weight (292.17 g/mol) as the 7-bromo isomer but distinct electronic distribution. SMILES: Brc1ccc2nccc(N3CCNCC3)c2c1 .
- Activity: Limited data available; positional isomerism likely alters receptor binding compared to 7-substituted analogs.
Functional Analogues: Modified Substituents
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l)
- Structure : Adds a difluorocyclohexyl group to the piperazine nitrogen.
- Activity : CCR5 antagonist with IC₅₀ = 2.00 μM; optimized for HIV entry inhibition .
- Design: Combines maraviroc-like motifs with the 4-(piperazin-1-yl)quinoline core .
3-Bromo-5-chloro-8-methyl-4-(piperazin-1-yl)quinoline hydrochloride
Key Research Findings and Trends
Halogen Position Matters :
- Bromine at 7-position (vs. 6) may enhance steric hindrance, reducing binding to certain targets compared to chloro analogs .
- Chloro derivatives dominate in anticancer research due to established synthesis protocols and potency .
Piperazine Modifications :
- Adding lipophilic groups (e.g., difluorocyclohexyl in 2l) improves CCR5 antagonism by enhancing membrane permeability .
- Methyl or ethyl groups (e.g., in 3-Bromo-5-chloro-8-methyl analog) increase molecular weight and alter pharmacokinetics .
Gaps in 7-Bromo Research: Limited literature on 7-bromo’s biological activity compared to 7-chloro derivatives . Commercial discontinuation suggests challenges in scalability or efficacy .
Biological Activity
7-Bromo-4-(piperazin-1-yl)quinoline is a synthetic compound with significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a quinoline core with a bromine substituent and a piperazine moiety, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, including its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14BrN3
- Molecular Weight : 284.17 g/mol
- Key Features :
- Quinoline core
- Bromine atom at the 7th position
- Piperazine group at the 4th position
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its potential applications include:
- Antimicrobial Activity : Exhibits efficacy against various pathogens.
- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.
- Antimalarial Activity : Shows promise against Plasmodium species.
Pharmacological Profiles
The biological activity of this compound can be summarized as follows:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Studies have shown that modifications to the piperazine and quinoline components can significantly alter biological activity.
Key Findings:
- Piperazine Substituents : Variations in the piperazine ring affect solubility and binding affinity.
- Bromine vs. Chlorine Substitution : Compounds with chlorine instead of bromine (e.g., 7-Chloro-4-(piperazin-1-yl)quinoline) exhibit differing pharmacological profiles, including enhanced antimalarial activity .
- Hybrid Structures : Hybrid compounds combining this scaffold with other active pharmacophores have shown improved therapeutic effects across multiple targets .
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.
- Anticancer Activity Study :
- Antimalarial Efficacy :
- Sirtuin Inhibition Mechanism :
Q & A
Q. What are the established synthetic routes for 7-Bromo-4-(piperazin-1-yl)quinoline, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic substitution between halogenated quinoline precursors and piperazine. Key methods include:
- Method A : Reacting 4,7-dichloroquinoline with excess piperazine (3 equivalents) in 2-propanol under reflux for 4 hours, followed by recrystallization to achieve >97% purity .
- Method B : Using triethylamine as a base with stoichiometric piperazine at 110°C for 8 hours, followed by NaOH washing and ethyl acetate extraction . Critical Factors :
- Solvent choice : 2-propanol improves crystallinity, while DMF accelerates reactivity but requires stringent purification.
- Molar ratios : Excess piperazine (3:1) reduces residual dichloroquinoline impurities .
- Purification : Recrystallization from 2-propanol removes 1–4% impurities (e.g., 4,5-dichloroquinoline byproducts) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves triclinic crystal structure (space group P1, a = 7.0048 Å, b = 7.8297 Å) and hydrogen-bonded chains along the b-axis .
- ¹H-NMR : Key peaks include δ 8.68 (d, J = 4.8 Hz, quinoline-H) and δ 3.12–2.93 (m, piperazine-H), confirming substitution at the 4-position .
- Thermal analysis : TGA/DSC confirms stability up to 112–114°C, critical for assessing storage conditions .
Advanced Research Questions
Q. How can researchers address challenges in eliminating halogenated byproducts during synthesis?
- Impurity Source : 4,5-dichloroquinoline contamination from starting materials .
- Mitigation Strategies :
- Recrystallization : 2-propanol selectively dissolves the target compound while precipitating halogenated impurities .
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:1) achieves >98% purity for derivatives .
- Process Monitoring : TLC or HPLC to track residual dichloroquinoline levels during synthesis .
Q. What experimental design considerations are critical when investigating dual anti-inflammatory and antiparasitic mechanisms?
- Model Systems :
- RAW 264.7 macrophages : For quantifying TNF-α/IL-6 suppression (anti-inflammatory activity) .
- Entamoeba histolytica/Giardia intestinalis cultures*: To assess IC₅₀ values in antiparasitic assays .
- Dose-Response Curves : Use logarithmic concentration ranges (0.1–240 µg/mL) to identify therapeutic windows and toxicity thresholds .
- Outcome Metrics :
- Inflammatory mediators : Measure COX-2/PGE₂ suppression via ELISA .
- Parasite viability : Microscopic counting or ATP-based luminescence assays .
Q. How should researchers reconcile contradictory data regarding concentration-dependent efficacy across biological models?
- Key Variables :
- Cell permeability : Quinoline derivatives may exhibit differential uptake in macrophages vs. parasites .
- Metabolic stability : Hepatic cytochrome P450 metabolism can reduce bioactivity in vivo compared to in vitro .
- Methodological Adjustments :
- Standardized assays : Normalize results to cell viability (e.g., MTT assay) to distinguish cytotoxicity from efficacy .
- Species-specific factors : Compare murine macrophage data (e.g., RAW 264.7) with human primary cell models .
Q. What strategies optimize the piperazine moiety for selective receptor targeting in derivative design?
- Structural Modifications :
- N-Alkylation : Introduce methyl or cyclopropyl groups to enhance dopamine D3 receptor affinity (e.g., 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides) .
- Electron-withdrawing groups : Bromine at the 7-position stabilizes π-stacking interactions with kinase ATP pockets .
- Computational Modeling :
- Docking studies : Use AutoDock Vina to predict binding modes with inflammatory targets (e.g., COX-2) or antiparasitic proteins (e.g., Entamoeba cysteine proteases) .
Methodological Frameworks
Q. How can the PICO/FINER criteria guide hypothesis-driven research on this compound?
- PICO Framework :
- Population : In vitro models (e.g., RAW 264.7 cells) or in vivo murine inflammation models .
- Intervention : Dose ranges (e.g., 10–100 mg/kg for analgesic studies) .
- Comparison : NSAIDs (e.g., indomethacin) or antiparasitics (e.g., metronidazole) .
- Outcome : IC₅₀ values, cytokine suppression, or parasite load reduction .
- FINER Criteria :
- Feasibility : Prioritize assays with established protocols (e.g., carrageenan-induced paw edema for analgesia) .
- Novelty : Explore understudied mechanisms (e.g., quinoline-mediated NF-κB inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
